molecular formula C22H18O5S B2852203 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate CAS No. 433252-28-9

5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate

Cat. No.: B2852203
CAS No.: 433252-28-9
M. Wt: 394.44
InChI Key: MCLOYIWCWFEUOL-ZRDIBKRKSA-N
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Description

5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate is a complex organic compound that features a thiophene ring, a methoxybenzoate group, and a prop-2-enoyl linkage

Future Directions

Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it is likely that future research will continue to explore the potential applications of 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate and other thiophene derivatives.

Mechanism of Action

The mechanism of action of 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate can be compared with other thiophene derivatives:

These compounds share the thiophene ring but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

[5-methoxy-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O5S/c1-25-16-7-5-15(6-8-16)22(24)27-21-14-17(26-2)9-11-19(21)20(23)12-10-18-4-3-13-28-18/h3-14H,1-2H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLOYIWCWFEUOL-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)OC)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)OC)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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